5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
5-bromo-1-methylpyrazolo[3,4-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-12-7-5(2-4(9)3-10-7)6(11-12)8(13)14/h2-3H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWVTVFZJSQFNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)Br)C(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid typically involves the bromination of 1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production may involve a multi-step synthesis starting from commercially available precursors. The process includes the formation of the pyrazole ring, followed by the fusion with a pyridine ring, and finally, the bromination step. Optimization of reaction conditions such as temperature, solvent, and catalyst is crucial for high yield and purity .
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products depend on the type of reaction. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while coupling reactions could produce various substituted aromatic compounds .
Scientific Research Applications
Structural Information
- Molecular Formula : C7H6BrN3O2
- Molecular Weight : 212.05 g/mol
- SMILES Notation : CN1C2=C(C=CC=N2)C(=N1)Br
Medicinal Chemistry
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has been explored for its pharmacological properties. It serves as a scaffold for the development of various bioactive compounds. Research indicates that derivatives of this compound exhibit potential anti-cancer and anti-inflammatory activities.
Case Study: Anticancer Activity
A study demonstrated that certain derivatives of this compound showed significant cytotoxic effects against cancer cell lines, suggesting its potential as a lead compound in cancer drug development.
Synthetic Utility
This compound is utilized as a building block in organic synthesis. Its unique structure allows for the modification and derivatization to create a wide range of new compounds with tailored properties.
Example Applications
- Synthesis of Pyrazoloquinolines : Researchers have successfully synthesized pyrazoloquinoline derivatives using this compound as a starting material, which are known for their diverse biological activities.
- Ligand Development : The compound has been employed in the development of ligands for metal complexes that are used in catalysis and material science.
Material Science
In material science, this compound is being investigated for its potential use in the development of organic semiconductors and conductive polymers.
Properties Explored
- Conductivity : Studies are ongoing to evaluate the electrical conductivity of polymers derived from this compound.
- Stability : The thermal and chemical stability of materials synthesized from this compound is being assessed for applications in electronic devices.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid in biological systems often involves its interaction with specific enzymes or receptors. For instance, as a kinase inhibitor, it can bind to the ATP-binding site of kinases, thereby blocking their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolopyridine Analogs
Key Observations :
- Bromine at position 5 enhances electrophilicity and binding to kinase ATP pockets, improving inhibitory activity .
- Methylation at position 1 reduces metabolic degradation and stabilizes tautomers for metal coordination .
- Carboxylic acid at position 3 enables conjugation with amines (e.g., benzimidazoles), broadening therapeutic applications .
Pyrrolopyridine and Imidazopyridine Analogs
Table 2: Comparison with Fused Heterocyclic Systems
| Compound Name | Core Structure | Substituents | Key Features | Biological Role |
|---|---|---|---|---|
| 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | Pyrrolo[2,3-b]pyridine | 3-COOH, 5-Br, 6-CH₃ | Enhanced planarity; DNA intercalation potential | Anticancer research |
| 6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid | Imidazo[1,5-a]pyridine | 3-COOH, 6-CF₃ | High metabolic stability; fluorophilic interactions | Kinase inhibitor development |
Biological Activity
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, structure-activity relationships (SAR), and therapeutic implications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C₈H₆BrN₃O₂ |
| Molecular Weight | 232.05 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 57581106 |
| SMILES | CN1C2=C(C=CC=N2)C(=N1)C(=O)O |
Recent studies have identified 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of TBK1 (TANK-binding kinase 1), which plays a crucial role in the immune response and cancer progression. Inhibition of TBK1 has been linked to decreased expression of pro-inflammatory and anti-viral genes, indicating its potential in treating inflammatory diseases and cancers .
Anticancer Properties
Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antiproliferative effects across various cancer cell lines. For instance:
- IC50 Values : In studies involving human tumor cell lines such as A375 (melanoma) and U87MG (glioblastoma), compounds similar to 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine showed IC50 values in the micromolar range, indicating effective inhibition of cell proliferation .
Structure-Activity Relationships (SAR)
The structural modifications on the pyrazolo[3,4-b]pyridine scaffold influence its biological activity significantly. For example:
- Substituent Effects : The presence of bromine at the 5-position enhances the inhibitory activity against TBK1 compared to unsubstituted analogs. This highlights the importance of specific functional groups in modulating biological activity .
Study 1: TBK1 Inhibition
A study identified a series of pyrazolo[3,4-b]pyridine derivatives with varying degrees of TBK1 inhibition. The lead compound exhibited an IC50 value as low as 0.2 nM against TBK1, demonstrating high potency and selectivity . The study also noted that these compounds could enhance responses to PD-1 blockade in cancer models.
Study 2: Antiproliferative Activity
Another investigation into the antiproliferative effects found that compounds derived from pyrazolo[3,4-b]pyridine significantly inhibited cellular growth in several cancer cell lines. Notably, the derivatives showed selectivity towards certain kinases, which is critical for developing targeted therapies .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-Bromo-1-methyl-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid with high purity?
- Methodological Answer : Synthesis typically involves bromination and cyclization steps. Key parameters include:
- Temperature control : Maintain reaction temperatures between 70–90°C during cyclization to avoid side products.
- Purification : Use recrystallization with ethanol/water mixtures or preparative HPLC to achieve >97% purity .
- Catalysts : Employ Pd-mediated cross-coupling for regioselective bromination (e.g., Suzuki-Miyaura conditions) .
- Data Table :
| Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Cyclization (Ethanol) | 65 | 97 | |
| Pd-catalyzed Bromination | 78 | 99 |
Q. How can the compound be characterized using spectroscopic methods?
- Methodological Answer :
- NMR : Use DMSO-d6 as a solvent. Key signals include:
- ¹H NMR : Methyl group at δ 2.56 (s, 3H), aromatic protons at δ 8.69 (d, J = 8.4 Hz) .
- ¹³C NMR : Carboxylic acid carbon at δ 167–170 ppm.
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 271.0 (calculated for C₇H₅BrN₃O₂) .
Q. What are the recommended storage conditions to ensure compound stability?
- Store at –20°C under inert gas (argon) to prevent hydrolysis of the carboxylic acid group. Avoid prolonged exposure to light, as brominated heterocycles may degrade .
Advanced Research Questions
Q. How can regioselectivity be controlled during bromination of pyrazolo-pyridine derivatives?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing groups (e.g., –COOH) at the 3-position to direct bromination to the 5-position .
- Reagent Choice : Use N-bromosuccinimide (NBS) in DMF at 0°C for selective bromination .
- Validation : Confirm regiochemistry via NOESY or X-ray crystallography .
Q. How should researchers address contradictions in reported NMR data for this compound?
- Methodological Answer :
- Solvent Effects : Compare data in DMSO-d6 (δ 8.69 for aromatic protons) vs. CDCl₃ (shifts may vary by 0.2–0.5 ppm) .
- Paramagnetic Impurities : Ensure thorough chelation of metal catalysts (e.g., Pd residues) using EDTA washes .
- Dynamic Effects : Analyze variable-temperature NMR to detect tautomerization (common in pyrazolo-pyridines) .
Q. What strategies optimize the compound’s derivatization for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Carboxylic Acid Activation : Use EDCI/HOBt coupling to form amides or esters without epimerization .
- Library Design : Introduce substituents at the 1-methyl or pyridine-N positions to modulate pharmacokinetic properties .
- Data Table :
| Derivative | Biological Activity | Reference |
|---|---|---|
| Ethyl ester | Improved cell permeability | |
| Amide (R = Ph) | Kinase inhibition (IC₅₀ 50 nM) |
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Perform DFT calculations (B3LYP/6-31G*) to map electron density at the bromine site. Compare with experimental kinetic data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
